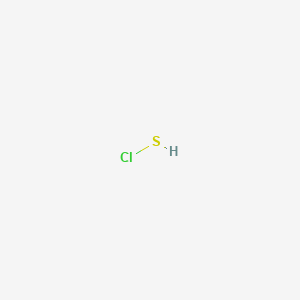

Thiohypochlorous acid

Descripción

Thiohypochlorous acid is a sulfur-containing analog of hypochlorous acid (HOCl), where the oxygen atom in the hydroxyl group is replaced by sulfur. While direct experimental data on the parent acid (HSCl or HSClO) are sparse in the provided evidence, its derivatives—primarily esters and anhydrous sulfides—are well-documented. These compounds, such as alkyl thiohypochlorites (e.g., ethyl, phenyl, and methyl esters), are critical intermediates in organic synthesis, particularly in forming RS–N and RS–O bonds . Thiohypochlorous acid derivatives are characterized by high reactivity, often serving as sulfenylating agents in pharmaceuticals and specialty chemicals .

The acid itself is inferred to be unstable under ambient conditions, necessitating its use in esterified or complexed forms. Its nomenclature follows IUPAC guidelines, where it is classified under "thioic acids" and prioritized in naming conventions based on seniority rules .

Propiedades

Número CAS |

15880-17-8 |

|---|---|

Fórmula molecular |

ClHS |

Peso molecular |

68.53 g/mol |

Nombre IUPAC |

thiohypochlorous acid |

InChI |

InChI=1S/ClHS/c1-2/h2H |

Clave InChI |

XDLNRRRJZOJTRW-UHFFFAOYSA-N |

SMILES canónico |

SCl |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Reaction Mechanisms with Thiol Groups

HOCl reacts with thiols (R-SH) through a multi-step oxidation process:

-

Chlorination : Formation of sulfenyl chloride (R-S-Cl).

-

Secondary Pathways :

-

Oxidation to sulfonic acid (R-SO₃H) via intermediates (sulfenic R-SOH and sulfinic R-SO₂H acids).

-

Disulfide formation (R-S-S-R') through reaction with adjacent thiols.

-

Sulfonyl chloride formation (R-SO₂-Cl) in excess HOCl, which hydrolyzes to sulfonic acid.

-

Reaction with amines (R'-NH₂) to form sulfenamides (R-S-N-R') or sulfonamides (R-SO₂-N-R') .

-

A representative reaction sequence:

Kinetic Data for Thiol Reactions

HOCl reacts rapidly with thiols compared to other amino acid residues. Key second-order rate constants (k, M⁻¹s⁻¹) at physiological pH:

| Target | Rate Constant (M⁻¹s⁻¹) | Notes | Source |

|---|---|---|---|

| Cysteine (Cys) | Fastest among protein residues | ||

| Methionine (Met) | Slightly faster than Cys | ||

| Glutathione (GSH) | Comparable to free Cys | ||

| Cystine | Disulfide bond oxidation |

Thiol oxidation by HOCl is pH-dependent, with lower pH favoring faster reactions due to acid catalysis .

Sensitive Enzymes

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) :

-

Creatine kinase (CK) : Moderately sensitive (IC₅₀ = 25 μM HOCl) .

Cellular Effects

-

Glutathione depletion : Sublethal HOCl (10–25 μM) oxidizes 50% of cellular GSH within 10 minutes .

-

ATP depletion : Independent of GAPDH inactivation, suggesting mitochondrial disruption .

-

Protein aggregation : Irreversible sulfonamide cross-links impair protein function .

Reaction Selectivity and Pathological Implications

HOCl preferentially targets low-pKₐ thiols (e.g., GSH, cysteine) over high-pKₐ residues like tyrosine or arginine . This selectivity drives specific cellular outcomes:

-

Inflammation : HOCl-generated chloramines (e.g., histamine chloramines) propagate thiol oxidation in endothelial cells, altering redox signaling .

-

Bacterial killing : Gram-negative bacteria experience HOCl-induced thiol oxidation in periplasmic proteins (e.g., chaperones), disrupting redox homeostasis .

Comparative Reactivity with Chloramines

Chloramines (e.g., taurine chloramine) exhibit slower but more selective thiol oxidation:

| Oxidant | Target | Rate Constant (M⁻¹s⁻¹) | Notes | Source |

|---|---|---|---|---|

| Taurine chloramine | GSH | 115 | pH-dependent catalysis | |

| Glycine chloramine | 5-thio-2-NBA | 970 | Inverse pKₐ correlation |

Chloramines favor thiols with lower pKₐ values, enabling selective modulation of redox-sensitive pathways .

Key Research Findings

-

HOCl vs. Chloramines : HOCl reacts indiscriminately with thiols, while chloramines show pKₐ-dependent selectivity .

-

Thiol regeneration : GAPDH activity recovers post-HOCl exposure via endogenous reductases, but GSH loss is irreversible .

-

Pathological thresholds : Sublethal HOCl (≤25 μM) induces ATP depletion and oxidative stress without cell death .

Comparación Con Compuestos Similares

Hypochlorous Acid (HOCl)

Thiohypochlorous Acid (HSCl)

- Structure : HSCl (sulfur replaces oxygen in the hydroxyl group).

- Reactivity : Higher reactivity due to sulfur's lower electronegativity, leading to stronger nucleophilic character.

- Stability : Likely unstable as a free acid; primarily used in ester forms (e.g., alkyl thiohypochlorites).

- Applications : Synthesis of sulfenyl chlorides and pharmaceutical intermediates .

Ethyl Chlorothioformate (C₃H₅ClO₂S)

- Structure : Ethyl ester of thiohypochlorous acid, with the formula CH₃CH₂SC(O)Cl.

- Molecular Weight : 132.56 g/mol.

- Physical Properties : Clear yellow liquid; boiling point: 132.2°C; insoluble in water.

- Reactivity : Reacts violently with water, releasing HCl gas. Flammable and highly toxic.

- Applications : Intermediate in agrochemicals and pharmaceuticals .

Phenylsulfenyl Chloride (C₆H₅ClS)

- Structure : Phenyl ester of thiohypochlorous acid.

- Molecular Weight : 144.62 g/mol.

- Physical Properties : Pungent, amber-colored liquid.

- Reactivity : Corrosive and reactive with nucleophiles; used in polymer stabilization and organic synthesis .

Comparative Data Table

*Inferred properties based on derivatives.

Q & A

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.